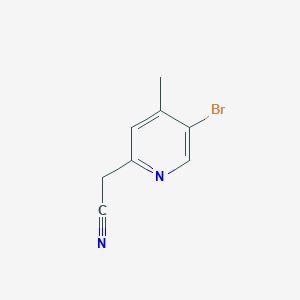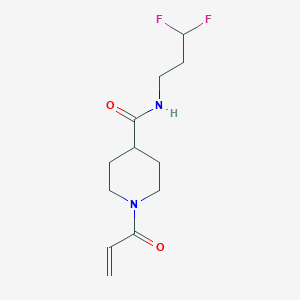![molecular formula C22H24N2O3S B2846306 N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide CAS No. 1226437-97-3](/img/structure/B2846306.png)
N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as MFB-1 and is synthesized using specific methods that ensure its purity and efficacy. In
Aplicaciones Científicas De Investigación
Metabolism and Disposition Studies
Research on compounds similar to "N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide" often focuses on understanding their metabolism and disposition within biological systems. For instance, studies on the orexin 1 and 2 receptor antagonist, SB-649868, highlight the importance of characterizing the metabolic pathways and excretion profiles of novel compounds. These studies are critical for identifying potential metabolites that could contribute to both the efficacy and safety profile of new drugs (Renzulli et al., 2011).
Diagnostic and Therapeutic Applications
The application of radiolabeled compounds in diagnostics, particularly in imaging techniques like PET scans, is another area of significant interest. Compounds structurally related to "N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide" have been explored for their potential in detecting diseases such as melanoma through scintigraphic detection, leveraging their ability to bind specific receptors or biological targets (Maffioli et al., 1994).
Allergic Inflammation and Immune Response
Investigations into the effects of synthetic analogues of natural compounds on allergic inflammation and immune response represent another facet of research. For example, studies on SG-HQ2, an analogue of gallic acid, show its potential in attenuating histamine release and pro-inflammatory cytokines in mast cells, suggesting applications in treating allergic inflammatory diseases (Je et al., 2015).
Neurological and Psychiatric Disorders
Research also extends to the neurological and psychiatric domains, examining compounds for their potential to modulate neurotransmitter systems and thereby offer therapeutic benefits. For instance, sodium benzoate, a d-amino acid oxidase inhibitor, has been studied for its efficacy in improving symptoms of schizophrenia, illustrating the broader pharmacological applications of such compounds (Lane et al., 2013).
Insect Repellent and Toxicological Research
The development of insect repellents and the assessment of acute toxicological effects are also crucial research areas. Studies on the efficacy of various compounds against mosquitoes, black flies, and even land leeches contribute to the development of safer and more effective repellents. Additionally, understanding the toxicological profiles of novel psychoactive substances provides essential information for public health and safety (Debboun et al., 2000; Hofer et al., 2017).
Propiedades
IUPAC Name |
[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16-10-12-23(13-11-16)22(25)21-15-24(18-7-5-6-17(2)14-18)19-8-3-4-9-20(19)28(21,26)27/h3-9,14-16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFJSYDQMGHLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2846223.png)

![2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2846226.png)
![N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2846229.png)




![Ethyl 4-[(7-methoxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2846240.png)

![(3E)-3-[(4-Hydroxyphenyl)imino]-1H-indol-2(3H)-one](/img/structure/B2846242.png)

![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2846245.png)
